REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[CH:14]1[C:26]2[C:25](=O)[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]=2[CH:17]=[CH:16][CH:15]=1.[Cl-].[NH4+]>COCCOC.C(OCC)(=O)C>[CH:14]1[C:26]2[C:25](=[CH:5][C:3]#[N:4])[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]=2[CH:17]=[CH:16][CH:15]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
528 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.94 mL
|
Type
|
reactant
|
Smiles
|
C(#N)CP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a straight condenser
|
Type
|
TEMPERATURE
|
Details
|
After the release of gas, the reaction medium was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phases were collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The fluoren-9-ylidene-acetonitrile was purified by chromatography over silica gel (CH2Cl2/heptane elution gradient: 80/20)
|
Name
|
|
Type
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)=CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |